2-苄基-5-甲基-1,1-二氧代-1,2-二氢-1,2,6-噻二嗪-4-羧酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

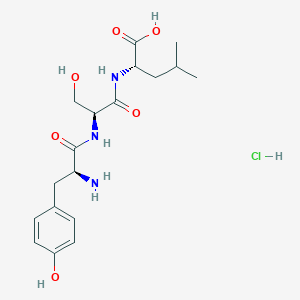

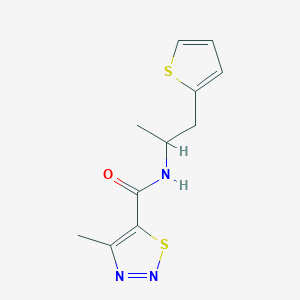

The compound of interest, Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate, is a derivative of the thiadiazine class, which is known for its diverse biological activities. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms within a ring structure. They have been extensively studied due to their potential pharmacological properties, including antibacterial and antifungal activities .

Synthesis Analysis

The synthesis of thiadiazine derivatives often involves the interaction of isodithiobiurets with isocyanodichlorides. For instance, a series of 2-tert-butylimino-3-hepta-O-benzoyl-β-D-lactosylimino-4-S-benzyl-6-arylimino-2,3-dihydro-1,3,5-thiadiazines were synthesized through the reaction of 1-aryl-5-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl-2,4-isodithiobiurets with tert-butyl isocyanodichloride . Although the specific synthesis of Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. X-ray crystallography is a common technique used to elucidate the structures of such compounds . The molecular structure is crucial as it can influence the biological activity of the compound. For example, the spatial arrangement of substituents around the thiadiazine ring can affect its interaction with biological targets .

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, including cyclization and alkylation. The reaction conditions, such as the amount of carbon disulfide, play a significant role in determining the reaction pathway and the final products . These reactions are important for modifying the chemical structure of thiadiazine derivatives to enhance their biological properties or to create new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. For example, the thermal stability of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid was studied using derivatographic analysis to determine the optimal conditions for obtaining its anhydrous form without unwanted decomposition . These properties are essential for the practical application of thiadiazine derivatives in pharmaceutical formulations and for understanding their behavior in biological systems.

科学研究应用

合成与化学性质

杂环合成: 该化合物可以通过二叔丁基-硫代亚胺与丙二酰氯反应合成,得到 3,5-二氧代-1,2,6-噻二嗪衍生物 (Wittmann 等人,1969).

催化应用: 它已被用作 9-芳基-1,8-二氧代-八羟基氧杂蒽衍生物合成的催化剂,展示了其在催化中的潜力 (Khazaei 等人,2016).

结构和物理性质

结构分析: X 射线晶体学已被用于确定 1,2,6-噻二嗪 1,1-二氧化物的结构,证实了该环的非平面性质 (Busby,1990).

环收缩研究: 已观察到酸和/或热介导的噻二嗪环收缩,提供了对这些化合物的反应性和稳定性的见解 (Kalogirou 等人,2016).

药物研究中的应用

抗 HIV 活性: 噻二嗪的一些衍生物已显示出对 HIV-2 复制的抑制活性,表明了潜在的药用应用 (Liu 等人,2008).

抗癌特性: 已合成出新型苯并噻二嗪基衍生物,并对各种癌细胞系表现出中等至良好的抑制活性 (Kamal 等人,2011).

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-3-4-10-22-16(19)15-12-18(23(20,21)17-13(15)2)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWFXBQMRSPYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)